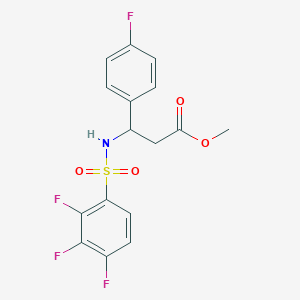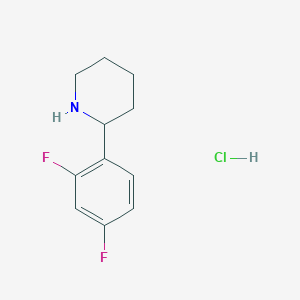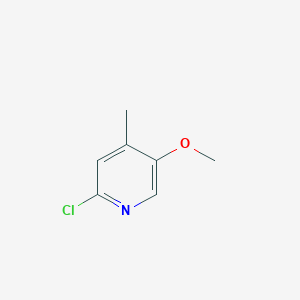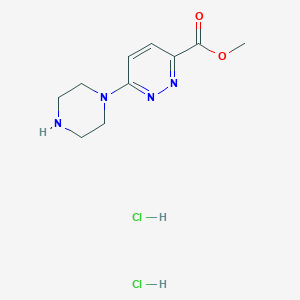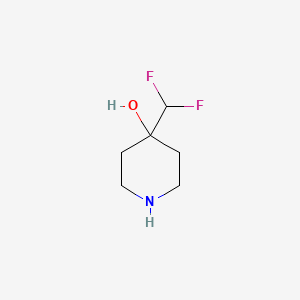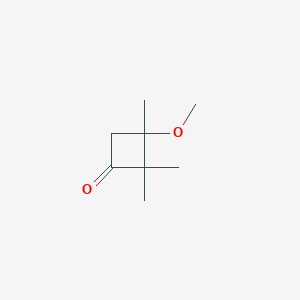
3-Methoxy-2,2,3-trimethylcyclobutan-1-one
Übersicht
Beschreibung
3-Methoxy-2,2,3-trimethylcyclobutan-1-one is a chemical compound with the CAS Number: 1423031-14-4 . It has a molecular weight of 142.2 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methoxy-2,2,3-trimethylcyclobutanone . The InChI code is 1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 142.2 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
3-Methoxy-2,2,3-trimethylcyclobutan-1-one has been studied for its role in various chemical reactions. For instance, it's involved in reactions with excited state 1-cyanonaphthalene to produce methoxy cyclobutane and methylenecyclobutane derivatives (Gassman & Carroll, 1986). Similarly, it reacts in Lewis acid-catalyzed cascade constructions, leading to functionalized methylenecyclobutene and cyclopropane derivatives (Yao & Shi, 2007).
Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one are used. For example, Schiff base ligands containing cyclobutane rings have been synthesized and studied for their antimicrobial activities (Yilmaz & Cukurovalı, 2003).
Photocycloaddition Studies
This compound is also significant in photocycloaddition studies. For instance, methoxy substituent effects and topotactic assistance by the methylene chain on photocyclization of n-methylene dicinnamates to cyclobutane derivatives have been explored (Kuzuya, Tanaka, & Okuda, 1983).
Organic Synthesis
In organic synthesis, 3-Methoxy-2,2,3-trimethylcyclobutan-1-one plays a role in various synthesis methods. For example, its derivative is used in the synthesis of di-exo-methylenecyclobutanes and -cyclobutenes, contributing to the formation of bi- and tricyclic compounds (Hojo, Murakami, Nakamura, & Hosomi, 1998).
Nucleoside Protection in Oligodeoxyribonucleotide Synthesis
A derivative of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one, specifically 3-Methoxy-4-phenoxybenzoyl group, has been utilized for the protection of exocyclic amino groups of nucleosides in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has the following hazard statements: H226, H315, H319, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
3-methoxy-2,2,3-trimethylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXHMHVNSBLLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC1(C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2,2,3-trimethylcyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
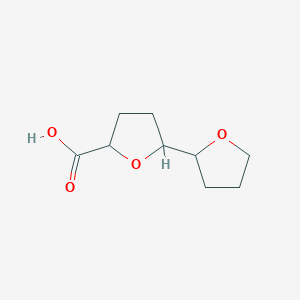
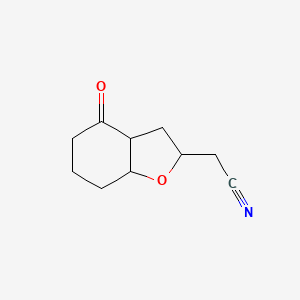
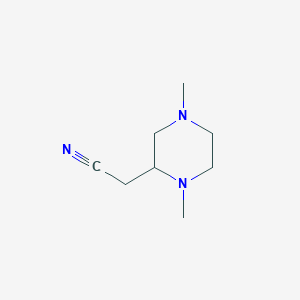
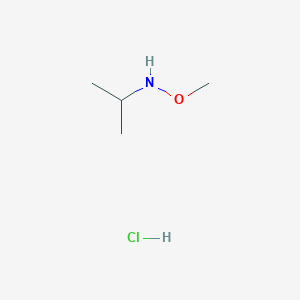
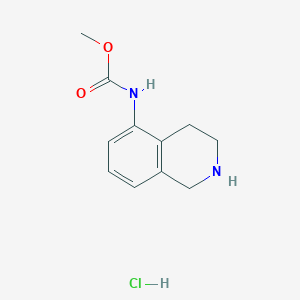
![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)
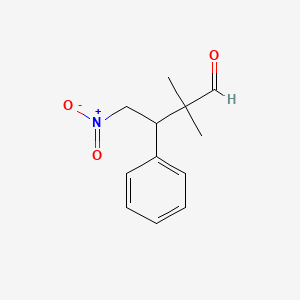
![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
